trans-4-(5-Chloro-pyrimidin-2-ylamino)-cyclohexanol
Description
Structure
3D Structure
Properties
CAS No. |
1261231-53-1 |
|---|---|
Molecular Formula |
C10H14ClN3O |
Molecular Weight |
227.69 g/mol |
IUPAC Name |
4-[(5-chloropyrimidin-2-yl)amino]cyclohexan-1-ol |
InChI |
InChI=1S/C10H14ClN3O/c11-7-5-12-10(13-6-7)14-8-1-3-9(15)4-2-8/h5-6,8-9,15H,1-4H2,(H,12,13,14) |
InChI Key |
FPQUUVQIMNVUJW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1NC2=NC=C(C=N2)Cl)O |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and General Protocol
The most widely employed method involves nucleophilic aromatic substitution between 2,4-dichloropyrimidine and trans-4-aminocyclohexanol. The chlorine atom at the 2-position of pyrimidine is displaced by the primary amine of trans-4-aminocyclohexanol under basic conditions. Key steps include:
- Reagent Preparation : Anhydrous tetrahydrofuran (THF) or dimethylacetamide (DMA) is used as the solvent to enhance nucleophilicity.
- Base Selection : Triethylamine (Et₃N) or N,N-diisopropylethylamine (DIEA) neutralizes the HCl byproduct, driving the reaction to completion.
- Temperature Control : Reactions are typically conducted at 80–120°C for 6–12 hours to achieve optimal conversion rates.
- 2,4-Dichloropyrimidine (1.0 eq) and trans-4-aminocyclohexanol (1.2 eq) are dissolved in THF.
- Et₃N (2.5 eq) is added dropwise, and the mixture is stirred at 100°C for 8 hours.
- The crude product is purified via silica gel chromatography (hexane/ethyl acetate gradient), yielding 65–78% of the target compound.
Optimization and Challenges
- Regioselectivity : The 2-chloro position reacts preferentially over the 5-chloro site due to electronic effects.
- Side Reactions : Competing O-alkylation is minimized by using excess amine and polar aprotic solvents.
- Purification : Column chromatography is critical to separate unreacted starting materials and regioisomers.
Catalytic Hydrogenation and Subsequent Amination
Synthesis of trans-4-Aminocyclohexanol Precursor
trans-4-Aminocyclohexanol is synthesized via catalytic hydrogenation of N-Boc-4-aminocyclohexanone:
Coupling with 2,5-Dichloropyrimidine
The free amine is reacted with 2,5-dichloropyrimidine under SnAr conditions:
- Conditions : DMA, DIEA (3.0 eq), 120°C, 12 hours.
- Yield : 70–75% after recrystallization from ethanol/water.
Enzymatic Synthesis Approaches
Biocatalytic Reduction and Transamination
A green chemistry route employs a one-pot sequential enzymatic cascade:
- Ketoreductase (KRED) : Reduces 1,4-cyclohexanedione to 4-hydroxycyclohexanone (90% conversion, 95% ee).
- Amine Transaminase (ATA) : Converts 4-hydroxycyclohexanone to trans-4-aminocyclohexanol using L-alanine as the amine donor.
- Coupling : The enzymatically derived amine is reacted with 2,4-dichloropyrimidine under standard SnAr conditions.
Performance Metrics :
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Stereoselectivity | Scalability |
|---|---|---|---|---|
| SnAr | 65–78 | ≥95 | Moderate | High |
| Catalytic Hydrogenation | 70–75 | ≥98 | High | Moderate |
| Enzymatic | 60–70 | ≥90 | Excellent | Low |
Key Findings :
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the pyrimidine ring.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Chlorinating Agents: Thionyl chloride, phosphorus pentachloride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
GSK-3 Modulation
Glycogen synthase kinase-3 is implicated in numerous signaling pathways related to metabolic regulation and neurodegenerative diseases. Trans-4-(5-Chloro-pyrimidin-2-ylamino)-cyclohexanol has been shown to exhibit inhibitory effects on GSK-3 at specific concentrations, making it a candidate for the development of treatments for conditions such as:
- Diabetes: By regulating glucose metabolism through GSK-3 inhibition.
- Neurodegenerative Disorders: Potential applications in diseases like Alzheimer's, where GSK-3 is known to play a role in tau phosphorylation and neuronal cell death .
Cancer Research
The compound's ability to modulate kinase activity suggests potential applications in cancer therapy. GSK-3 is involved in the regulation of cell growth and apoptosis, making it a target for cancer treatments. Inhibitors of GSK-3 can induce apoptosis in cancer cells and may enhance the efficacy of existing chemotherapeutic agents .
Inflammatory Diseases
Research indicates that compounds similar to this compound may have anti-inflammatory properties by modulating pathways involved in inflammation. This could lead to potential applications in treating autoimmune diseases and chronic inflammatory conditions .
Case Study 1: GSK-3 Inhibition
In a study focusing on the structure-activity relationship of pyrimidine derivatives, this compound was identified as a potent inhibitor of GSK-3β. The study highlighted that modifications to the pyrimidine ring could significantly affect the compound's potency against GSK-3, emphasizing the importance of its specific structure for therapeutic efficacy .
| Compound | Structure | GSK-3 Inhibition Potency |
|---|---|---|
| This compound | Structure | High |
| Analog A | Structure | Moderate |
| Analog B | Structure | Low |
Case Study 2: Cancer Cell Apoptosis
Another study investigated the effects of this compound on cancer cell lines. The results demonstrated that treatment with this compound led to increased apoptosis rates in cultured cancer cells, suggesting its potential as an anticancer agent through GSK-3 modulation .
Mechanism of Action
The mechanism of action of trans-4-(5-Chloro-pyrimidin-2-ylamino)-cyclohexanol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares trans-4-(5-Chloro-pyrimidin-2-ylamino)-cyclohexanol with structurally related compounds:
*Calculated based on structural analysis due to lack of direct data.
Key Observations:
- Substituent Diversity : The target compound’s 5-chloro-pyrimidine group contrasts with bulkier substituents (e.g., morpholinylmethyl in UNC2250 or phenyl-oxazole in ). Smaller halogens like chlorine may enhance membrane permeability compared to bromine or complex heterocycles .
- Solubility: Ambroxol’s dibromobenzylamino group improves water solubility, whereas morpholinylmethyl (UNC2250) may balance lipophilicity and solubility for CNS penetration .
Biological Activity
Trans-4-(5-Chloro-pyrimidin-2-ylamino)-cyclohexanol is a chemical compound that has attracted attention in medicinal chemistry due to its potential biological activities, particularly as a modulator of glycogen synthase kinase-3 (GSK-3). This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is C10H14ClN3O. Its structure includes:
- A cyclohexanol moiety
- A chloro-substituted pyrimidine ring , where the chlorine atom is located at the 5-position and an amino group is at the 2-position.
This unique arrangement enhances its biological activity, particularly against GSK-3, compared to similar compounds that may lack either the cyclohexanol structure or the specific halogenated pyrimidine structure.
GSK-3 is involved in various signaling pathways related to glucose metabolism and neuronal function. Inhibition of GSK-3 can have therapeutic implications for conditions such as diabetes and neurodegenerative diseases. Research indicates that this compound exhibits selective inhibitory effects on GSK-3 at certain concentrations, which may lead to improved glucose regulation and neuroprotection.
Biological Activity Studies
In vitro studies have demonstrated that this compound interacts with GSK-3 and potentially other protein targets. The binding affinity studies indicate that it may exhibit selective interactions, contributing to a favorable therapeutic profile with minimal side effects.
Case Study: GSK-3 Inhibition
A study focused on the inhibition of GSK-3 by this compound showed significant inhibition at concentrations ranging from 10 to 100 µM. The results indicated a dose-dependent response, suggesting that higher concentrations yield greater inhibitory effects. This study lays the groundwork for further exploration into its therapeutic applications in metabolic disorders.
Comparative Analysis with Similar Compounds
The following table summarizes several compounds structurally related to this compound and their key features:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 4-(4-Chloro-5-methyl-pyrimidin-2-ylamino)-cyclohexanol | C11H16ClN3O | Contains a methyl group on the pyrimidine ring |
| 4-(5-Chloro-pyrimidin-2-yl)cyclohexanamine | C10H14ClN3 | Lacks the hydroxyl group; focuses on amine functionality |
| 4-(2-Chloro-pyridin-4-yl)cyclohexanol | C10H12ClN | Substituted pyridine instead of pyrimidine |
This compound stands out due to its specific combination of structural elements that enhance its bioactivity against GSK-3 compared to these similar compounds.
Pharmacological Implications
The inhibition of GSK-3 has been linked to various pharmacological effects, including:
- Regulation of glucose metabolism : This compound may help manage blood sugar levels by modulating insulin signaling pathways.
- Neuroprotective effects : Potential applications in treating neurodegenerative diseases like Alzheimer's disease are being explored due to its ability to influence neuronal survival pathways.
- Anti-inflammatory properties : Some studies suggest that GSK-3 inhibitors can also reduce inflammation, which could be beneficial in various inflammatory diseases .
Q & A
Basic Research Questions
Q. What are the validated synthetic routes for obtaining high-purity trans-4-(5-Chloro-pyrimidin-2-ylamino)-cyclohexanol?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions. For example, reacting 5-chloro-2-aminopyrimidine with trans-4-aminocyclohexanol under reflux conditions in ethanol with potassium carbonate as a base (yield ~57.6%). Purification involves column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization from ethanol .
- Critical Parameter : Reaction temperature and stoichiometric ratios must be tightly controlled to minimize byproducts like cis-isomers or unreacted intermediates.
Q. How can the stereochemistry (trans configuration) of the cyclohexanol moiety be confirmed?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, similar cyclohexanol derivatives (e.g., trans-4-(2-amino-5-bromo-pyrimidinylamino)-1-methylcyclohexanol) have been resolved using SHELX programs (SHELXL for refinement), confirming trans geometry via bond angles and torsion angles .
- Alternative Methods : H-NMR coupling constants () and NOESY spectra can differentiate trans/cis configurations.
Q. What analytical techniques are recommended for purity assessment?
- Methodological Answer :
- HPLC : Use a C18 column with UV detection at 254 nm; mobile phase: acetonitrile/water (70:30 v/v) with 0.1% trifluoroacetic acid .
- Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular ion peaks (e.g., [M+H] at m/z 284.09) .
- Data Table :
| Technique | Parameters | Expected Result |
|---|---|---|
| HPLC | Retention time: 8.2 min | Purity ≥98% |
| ESI-MS | m/z 284.09 (M+H) | Confirmation of molecular weight |
Advanced Research Questions
Q. How does halogen substitution (e.g., Cl at pyrimidine C5) influence bioactivity in kinase inhibition assays?
- Methodological Answer : Compare IC values of the 5-chloro derivative with analogs (e.g., 5-bromo or unsubstituted pyrimidine) using in vitro kinase assays (e.g., CDK4/6 inhibition). For example, CINK4 (a related triaminopyrimidine) shows IC = 12 nM for CDK4, with chloro-substitution enhancing target binding via hydrophobic interactions .
- SAR Insight : Chlorine’s electronegativity and size improve binding affinity to kinase ATP pockets, as seen in co-crystallization studies .
Q. How to resolve contradictions in bioactivity data across different cell lines?
- Methodological Answer :
Purity Verification : Re-analyze compound batches for impurities (e.g., cis-isomers or degradation products) using chiral HPLC .
Cellular Context : Assess kinase expression levels (e.g., CDK4/6, Mer tyrosine kinase) via Western blotting. For instance, MerTK-overexpressing cells may show enhanced anti-inflammatory effects .
Metabolic Stability : Test compound stability in cell culture media (e.g., half-life in RPMI-1640 with 10% FBS).
Q. What strategies optimize the compound’s solubility for in vivo studies?
- Methodological Answer :
- Prodrug Design : Introduce phosphate groups at the cyclohexanol hydroxyl, which are cleaved in vivo by phosphatases.
- Formulation : Use DMSO/PEG-400/saline (10:40:50 v/v) for intravenous administration, achieving solubility ≥2 mg/mL .
- Critical Note : Avoid excessive DMSO (>10%) to prevent cellular toxicity.
Data Contradiction Analysis
Q. Why do some studies report anti-inflammatory activity while others emphasize anti-tumor effects?
- Methodological Answer : The compound may target multiple kinases. For example:
- MerTK Inhibition : Reduces inflammation by blocking pro-inflammatory cytokine release (IC = 50 nM) .
- CDK4/6 Inhibition : Induces G1 cell cycle arrest in cancer cells (IC = 12–100 nM) .
- Resolution : Perform kinome-wide profiling (e.g., KINOMEscan) to identify off-target effects and contextualize observed activities.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
